![molecular formula C17H18FN3O3 B2481056 8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903245-91-9](/img/structure/B2481056.png)
8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
Synthesis Analysis
The synthesis of related dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives involves condensation reactions and catalytic reductions. For instance, Huber et al. (1987) describe the synthesis of dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives through the condensation of 3-methoxycarbonyl-4-piperidones and 2-aminopyridines, followed by catalytic reduction or ring closure with 2-iminopiperidine (Huber et al., 1987). This method points to a versatile approach for synthesizing complex heterocycles, including those with the pyrano[2,3-d]pyrimidine core structure.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives, including pyrazolo[1,5-a]pyrimidines and pyrano[2,3-d]pyrimidines, has been extensively studied through methods like X-ray crystallography. These studies reveal the intricate details of molecular conformations, bond lengths, and angles, crucial for understanding the chemical reactivity and interaction of these compounds with biological targets. For example, Xu et al. (2012) discuss the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives using X-ray crystallography, providing insights into their potential interaction mechanisms (Xu et al., 2012).
Scientific Research Applications
Importance in Synthetic Chemistry
The pyranopyrimidine core, including structures similar to 8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Such compounds are extensively investigated for their applicability in creating diverse pharmaceuticals through innovative synthetic pathways employing various catalysts, highlighting their importance in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Role in Cancer Treatment Development
Fluorinated pyrimidines, like the one , have contributed significantly to cancer treatment. The review of fluorine chemistry in the development of fluorinated pyrimidines (FPs) for precise cancer treatment emphasizes the importance of such compounds. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, alongside the exploration of FPs in disrupting nucleic acid structure and dynamics, underscore the pivotal role of fluorinated compounds in enhancing the efficacy of cancer treatments (Gmeiner, 2020).
Application in Inhibiting Enzymatic Functions
Research on pyrimidine derivatives, closely related to the compound of interest, highlights their utility in designing inhibitors for specific enzymes like the p38 mitogen-activated protein (MAP) kinase, which plays a role in proinflammatory cytokine release. Such studies contribute to our understanding of the structural requirements for creating selective enzyme inhibitors, potentially leading to new therapeutic approaches for diseases involving inflammation and cancer (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Characterization of Derivatives
The synthesis and in-vitro study of substituted 1,2,3,4 tetrahydropyrimidine derivatives further demonstrate the potential of such fluorinated compounds in exhibiting significant anti-inflammatory activity. This underscores the compound's relevance in designing new anti-inflammatory drugs and exploring their mechanisms of action (Gondkar, Deshmukh, & Chaudhari, 2013).
Importance in Optoelectronic Materials
Furthermore, the exploration of quinazolines and pyrimidines, including the compound , in the creation of novel optoelectronic materials highlights their significance beyond pharmaceutical applications. The development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, exemplifies the versatility and potential of such fluorinated compounds in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
13-fluoro-5-(oxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-12-1-2-15-19-14-3-6-20(10-13(14)17(23)21(15)9-12)16(22)11-4-7-24-8-5-11/h1-2,9,11H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNZFONFBYSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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